molecular formula C6H12O4 B8492460 2-Acetoxymethyl-1,3-propanediol

2-Acetoxymethyl-1,3-propanediol

Cat. No.: B8492460
M. Wt: 148.16 g/mol
InChI Key: DIIKCHYOJHXRNE-UHFFFAOYSA-N
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Description

2-(Acetoxymethoxy)-1,3-propanediyl diacetate, commonly referred to as 2-Acetoxymethyl-1,3-propanediol, is a versatile chemical intermediate with the molecular formula C10H16O7 and a molecular weight of 248.230 g/mol . Its structure features multiple acetate groups, making it a valuable protected form of a polyol, which can be utilized in organic synthesis and materials science research. Researchers employ this compound as a key building block in synthetic routes, including the preparation of various heterocyclic compounds and other complex molecules as referenced in the medicinal chemistry literature . The compound's physical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 310.9±32.0 °C at 760 mmHg, which are important considerations for handling and reaction planning . As a multifunctional intermediate, this compound holds significant value for the development of new synthetic methodologies and specialized polymers. This product is strictly For Research Use Only and is not intended for personal, diagnostic, or therapeutic uses.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

[3-hydroxy-2-(hydroxymethyl)propyl] acetate

InChI

InChI=1S/C6H12O4/c1-5(9)10-4-6(2-7)3-8/h6-8H,2-4H2,1H3

InChI Key

DIIKCHYOJHXRNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Amino-2-methyl-1,3-propanediol (AMPD)

  • Molecular Formula: C₅H₁₁NO₂; MW: 105.15 g/mol; pKa: 8.8 .
  • Key Features :
    • Contains a tertiary amine group at C2, enabling alkaline properties. Used as a buffer in anion-exchange chromatography due to its pH stability .
    • Demonstrated utility in magnesium dissolution modulation (0.05 M concentration, pH-adjusted to 7.0) .
    • Serves as a precursor in flame-retardant poly(lactic acid) synthesis via phosphorylation .
  • Distinctive Traits: Unlike 2-acetoxymethyl derivatives, AMPD’s amino group enhances solubility in acidic media (via HCl dissolution) and supports hydrogen bonding in polymers .

2-Methyl-1,3-propanediol (MPDiol® Glycol)

  • Molecular Formula : C₄H₁₀O₂; CAS : 2163-42-0 .
  • Key Features: A branched diol used to modify polyethylene terephthalate (PET), improving processability, dyeability, and optical clarity . Biodegradability: Triblock copolymers synthesized from 2-methyl-1,3-propanediol exhibit 9–15% degradation in seawater over 28 days . Regulatory Status: Classified as non-hazardous due to low toxicity and environmental persistence .
  • Comparison : The methyl group at C2 reduces steric hindrance compared to bulkier acetoxymethyl substituents, favoring copolymerization with lactides and glutaric acid .

2-Allyl-1,3-propanediol

  • Molecular Formula : C₆H₁₂O₂; MW : 116.16 g/mol .
  • Key Features :
    • Allyl group at C2 enables radical polymerization or thiol-ene click chemistry.
    • Applications: Intermediate in synthesizing sulfonate esters for catalytic hydrogenation .
  • Distinctive Traits : The unsaturated allyl group provides reactivity absent in saturated acetoxymethyl derivatives, enabling covalent modifications in materials science .

2-(Hydroxymethyl)-2-nitro-1,3-propanediol

  • Regulatory Status : EPA-approved for reregistration due to acceptable environmental and toxicological profiles, despite hydrolysis to formaldehyde .
  • Applications : Antimicrobial agent in industrial settings.
  • Comparison : The nitro and hydroxymethyl groups introduce oxidative and biocidal properties, unlike the ester-functionalized acetoxymethyl analog .

Research and Industrial Implications

  • Synthetic Routes : 2-Acetoxymethyl derivatives may follow esterification pathways similar to 2-methyl-1,3-propanediol’s copolymerization or AMPD’s phosphorylation .
  • Biomedical Potential: Analogous to 2-amino-1,3-propanediol’s role in immunosuppressants , acetoxymethyl derivatives could serve as prodrugs with enhanced bioavailability.
  • Sustainability : Biodegradability trends in 2-methyl-1,3-propanediol-based polymers suggest acetoxymethyl analogs may also align with green chemistry goals.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-acetoxymethyl-1,3-propanediol?

A two-step approach is commonly employed:

Esterification : React 1,3-propanediol with acetic anhydride under controlled acidic conditions to introduce the acetoxymethyl group. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .

Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Confirm purity via melting point analysis and GC retention time comparisons .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch of the acetate group at ~1740 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve the hydroxyl, methylene, and acetoxymethyl protons/carbons. For example, the acetoxymethyl protons typically appear as a singlet at δ 2.0–2.1 ppm .
  • Elemental Analysis : Verify molecular composition (C, H, O, N) to confirm stoichiometry .

Q. How can researchers determine the solubility profile of this compound in common solvents?

Perform sequential solubility tests in solvents of varying polarity (e.g., water, ethanol, dichloromethane) at 25°C. Quantify solubility gravimetrically by saturating the solvent, filtering undissolved material, and evaporating the filtrate to isolate the solute. Document results in a table format (e.g., mg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Temperature Control : Conduct the reaction at 0–5°C to suppress side reactions like over-esterification. Elevated temperatures (>50°C) may degrade the product .
  • Catalyst Screening : Test acidic catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) at low concentrations (1–5 mol%) to balance reactivity and selectivity.
  • Kinetic Analysis : Use integral methods to model reaction rates and identify rate-limiting steps. For example, apply pseudo-first-order kinetics if the solvent is in excess .

Q. What thermodynamic properties are critical for predicting the stability of this compound in aqueous solutions?

  • Phase Transition Data : Measure enthalpy of fusion (ΔfusH) and entropy (ΔfusS) via differential scanning calorimetry (DSC). Compare these values with structurally similar compounds (e.g., 2-amino-2-methyl-1,3-propanediol: ΔfusH = 18.6 kJ/mol, ΔfusS = 45.2 J/mol·K) to infer stability .
  • Hydrolysis Kinetics : Monitor ester hydrolysis in buffered solutions (pH 4–10) at 37°C using HPLC. Calculate activation energy (Ea) via the Arrhenius equation to predict shelf life .

Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?

  • Cross-Validation : Compare IR and NMR spectra with computational simulations (e.g., DFT-based predictions) to identify misassignments.
  • Batch Reproducibility : Synthesize multiple batches under identical conditions and analyze spectral consistency. For example, GC retention time variations >2% suggest impurities or isomerization .

Q. What strategies are effective for studying the catalytic behavior of this compound in esterification reactions?

  • Substrate Scope Testing : React the compound with diverse carboxylic acids (e.g., benzoic, palmitic) to assess catalytic versatility.
  • Mechanistic Probes : Use isotopically labeled reagents (e.g., D₂O, ¹⁸O-acetic anhydride) to track oxygen transfer pathways. Reference kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms .

Methodological Notes

  • Data Interpretation : Always cross-reference experimental results with databases like NIST Chemistry WebBook for thermodynamic properties of analogous compounds .
  • Safety Protocols : Follow GHS guidelines for handling reactive intermediates (e.g., acetic anhydride) and ensure proper ventilation during synthesis .

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